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molecular formula C11H16BrNO B8463387 5-Bromo-2-hexyloxypyridine

5-Bromo-2-hexyloxypyridine

Cat. No. B8463387
M. Wt: 258.15 g/mol
InChI Key: WQCXWCUSVIAYJZ-UHFFFAOYSA-N
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Patent
US06022492

Procedure details

A solution of 300 mmol of 1-hexanol in 100 ml of DMF is added dropwise at 50° C. under a protective gas to a suspension of 300 mmol of sodium hydride (80 percent in mineral oil) in 100 ml of dry DMF. The mixture is stirred at 80° C. for 1 hour, and a solution of 200 mmol of 2,5-dibromopyridine in 150 ml of warm DMF is subsequently slowly added dropwise. The mixture is then stirred at 80° C. for 3-4 hours. For hydrolysis, the cooled reaction mixture is introduced into 1 l of ice/water, the mixture is extracted a number of times with dichloromethane, and the combined organic extracts are washed with sat. sodium chloride solution and dried using sodium sulfate. After the solvent has been removed in vacuo, the residue is chromatographed on silica gel 60 using dichloromethane as eluent, giving 52 g (quant. yield) of a viscous liquid.
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
300 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[H-].[Na+].Br[C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][N:12]=1>CN(C=O)C>[Br:17][C:14]1[CH:15]=[CH:16][C:11]([O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[N:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mmol
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
300 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mmol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is then stirred at 80° C. for 3-4 hours
Duration
3.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
For hydrolysis
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted a number of times with dichloromethane
WASH
Type
WASH
Details
the combined organic extracts are washed with sat. sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After the solvent has been removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel 60 using dichloromethane as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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